molecular formula C14H24N4O2 B1377673 tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate CAS No. 1443981-00-7

tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate

Cat. No.: B1377673
CAS No.: 1443981-00-7
M. Wt: 280.37 g/mol
InChI Key: ZLAWFJNUGWEVMF-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate is a useful research compound. Its molecular formula is C14H24N4O2 and its molecular weight is 280.37 g/mol. The purity is usually 95%.
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Biological Activity

tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structure of 1,2,3-triazoles contributes to their diverse pharmacological properties, making them valuable in drug development.

  • Molecular Formula : C₁₄H₂₄N₄O₂
  • Molecular Weight : 280.37 g/mol
  • CAS Number : 1443981-00-7

The biological activity of triazole compounds often involves interaction with various biological targets such as enzymes and receptors. The nitrogen atoms in the triazole ring can participate in hydrogen bonding and coordination with metal ions, influencing their binding affinity and activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that certain triazole compounds demonstrate potent activity against various bacterial strains, including resistant strains. The mechanism typically involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Triazoles have been explored for their anticancer potential. Compounds with the triazole scaffold have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a related study found that triazole derivatives exhibited cytotoxic effects on breast cancer cell lines (MDA-MB-361) with IC₅₀ values indicating significant potency.

Anti-inflammatory Effects

Some studies have suggested that triazole derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Study 1: Antimicrobial Efficacy

A comparative study analyzed the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against S. aureus, highlighting its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies on the effects of triazole derivatives on cancer cell lines revealed that this compound induced apoptosis in MDA-MB-361 cells with an IC₅₀ value of 12 μM. This suggests a promising avenue for further research into its use as an anticancer therapeutic.

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC₅₀/MIC ValueReference
AntimicrobialStaphylococcus aureus0.5 μg/mL
AnticancerMDA-MB-36112 μM
Anti-inflammatoryHuman fibroblastsTBD

Properties

IUPAC Name

tert-butyl N-[1-(cyclohexylmethyl)triazol-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)15-12-10-18(17-16-12)9-11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAWFJNUGWEVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=N1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.